1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol
Description
1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a cyclohexyl group, a methoxy group, and a prop-2-enylamino group
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-4-12-22-14-17-10-11-20(21(13-17)25-3)26-16-19(24)15-23(2)18-8-6-5-7-9-18/h4,10-11,13,18-19,22,24H,1,5-9,12,14-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRBIBPXAHLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=C(C=C(C=C1)CNCC=C)OC)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexyl(methyl)amine, followed by the introduction of the methoxy and prop-2-enylamino groups through various organic reactions. Common reagents used in these steps include alkyl halides, amines, and phenols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and prop-2-enylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol: shares similarities with other compounds that have cyclohexyl, methoxy, and prop-2-enylamino groups.
Cyclohexylamine: A simpler compound with a cyclohexyl group and an amine group.
Methoxyphenol: Contains a methoxy group and a phenol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
